molecular formula C17H17NO3 B5209590 N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B5209590
M. Wt: 283.32 g/mol
InChI Key: ZZKGGJRFZHQPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as KB220Z, is a synthetic compound that has been studied extensively for its potential therapeutic effects on the brain and behavior. This compound belongs to the class of compounds known as pro-dopamine regulators (PDRs) and has been shown to have significant effects on the dopaminergic system in the brain.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood, but it is thought to involve the modulation of dopamine signaling in the brain. N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to increase the expression of genes associated with dopamine signaling, which may lead to increased dopamine release and enhanced dopaminergic activity in the brain. This, in turn, may contribute to the compound's therapeutic effects on mood, motivation, and reward.
Biochemical and Physiological Effects
Studies have demonstrated that N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has significant effects on various biochemical and physiological processes in the brain. For example, it has been shown to increase the expression of genes associated with dopamine signaling, as well as genes involved in neuroprotection and synaptic plasticity. Additionally, N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to increase the activity of various enzymes involved in the synthesis and metabolism of dopamine, such as tyrosine hydroxylase and catechol-O-methyltransferase.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its specificity for the dopaminergic system. Because it targets this specific system, it may be useful in studying the role of dopamine in various physiological and pathological processes. However, one limitation of using N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is its complex synthesis process, which may make it difficult to obtain in large quantities for use in experiments.

Future Directions

There are several potential future directions for research on N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is its potential use in the treatment of addiction. Studies have suggested that N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide may be useful in reducing drug cravings and improving treatment outcomes in individuals with addiction. Additionally, research on the effects of N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide on other neurotransmitter systems, such as the serotonergic and noradrenergic systems, may provide further insight into its mechanism of action and potential therapeutic uses. Finally, studies on the long-term effects of N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide on brain function and behavior may be useful in determining its safety and efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex process that involves several steps. The first step is the preparation of 3,5-dimethylphenylacetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid to yield the desired product, N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied extensively for its potential therapeutic effects on the brain and behavior. It has been shown to have significant effects on the dopaminergic system in the brain, which plays a critical role in regulating mood, motivation, and reward. Studies have suggested that N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide may be useful in the treatment of a variety of psychiatric and neurological disorders, including addiction, depression, anxiety, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-7-12(2)9-13(8-11)18-17(19)16-10-20-14-5-3-4-6-15(14)21-16/h3-9,16H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKGGJRFZHQPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2COC3=CC=CC=C3O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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